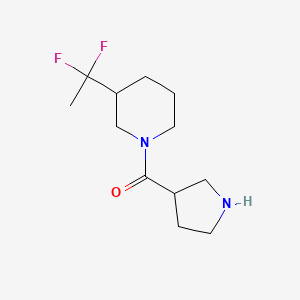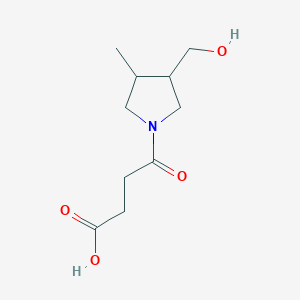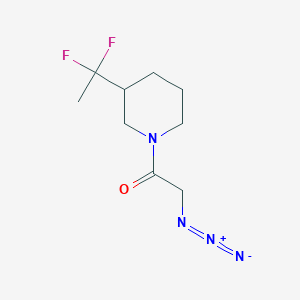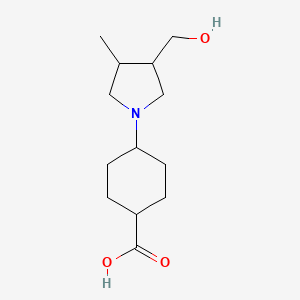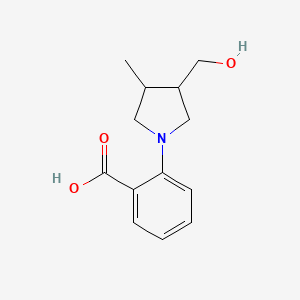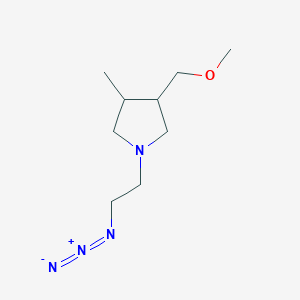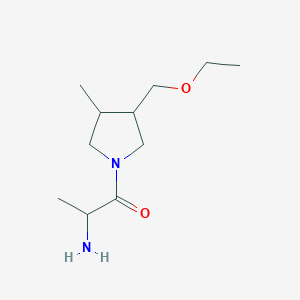
4-Chloro-6-(1-phenoxyethyl)pyrimidine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
4-Chloro-6-(1-phenoxyethyl)pyrimidine has a molecular formula of C12H11ClN2O and a molecular weight of 234.68 g/mol. Other specific physical and chemical properties are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis of Anticancer Drug Intermediates
Pyrimidine derivatives, such as those synthesized from 2,4,6-trichloropyrimidine, serve as critical intermediates in the development of small molecule anticancer drugs. Rapid synthesis methods have been developed to optimize the production of these intermediates, which are key components in the manufacturing of targeted therapy agents (Kou & Yang, 2022).
Enzyme Inhibitors
4-Phenylamino-6-phenyl-pyrimidine and its derivatives, synthesized through various methods, are recognized for their role as enzyme inhibitors. These compounds have been synthesized without special catalysts, indicating a straightforward production process which could facilitate their application in pharmaceutical development (Németh et al., 2010).
Antimicrobial Agents
C5/C6 substituted pyrimidine derivatives have been explored for their antimicrobial properties. Research indicates that these compounds, specifically C6 substituted pyrimidine analogs, exhibit significant antimicrobial activities, making them potential candidates for further development into antimicrobial drugs (Goudgaon & Sheshikant, 2013).
Nonlinear Optical Materials
The structural and electronic properties of thiopyrimidine derivatives have been studied for their potential applications in nonlinear optics (NLO) and medicinal chemistry. These investigations include density functional theory (DFT) analyses and experimental studies, providing a foundation for the use of pyrimidine derivatives in optoelectronic devices and pharmaceuticals (Hussain et al., 2020).
Anti-inflammatory and Analgesic Agents
Research on novel pyrimidine derivatives has also highlighted their potential as anti-inflammatory and analgesic agents. Synthesis and screening of these compounds have demonstrated significant biological activities, suggesting their utility in the development of new therapeutic agents for treating inflammation and pain (Muralidharan, Raja, & Deepti, 2019).
Orientations Futures
Pyrimidines, including 4-Chloro-6-(1-phenoxyethyl)pyrimidine, continue to attract interest due to their various chemical and biological applications . Future research may focus on exploring the therapeutic potential of these compounds, particularly in the areas of antiviral, anticancer, antioxidant, and antimicrobial activity .
Propriétés
IUPAC Name |
4-chloro-6-(1-phenoxyethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJGWRWNUKJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=N1)Cl)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-phenoxyethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




